6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile
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Overview
Description
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile is a compound belonging to the carbazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile typically involves the reaction of 9-ethyl-9H-carbazole-3-carbonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbazole-3-carboxylic acids, while reduction can produce various carbazole derivatives with different functional groups.
Scientific Research Applications
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its therapeutic potential in treating various types of cancer, particularly melanoma.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells. This activation involves the phosphorylation of p53 and other related proteins, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar anticancer properties.
9-Ethyl-9H-carbazole-3-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
6-Anilino-9-ethyl-9H-carbazole-3-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to selectively induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
821807-62-9 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-anilino-9-ethylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C21H17N3/c1-2-24-20-10-8-15(14-22)12-18(20)19-13-17(9-11-21(19)24)23-16-6-4-3-5-7-16/h3-13,23H,2H2,1H3 |
InChI Key |
JBGSDCXDODCXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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